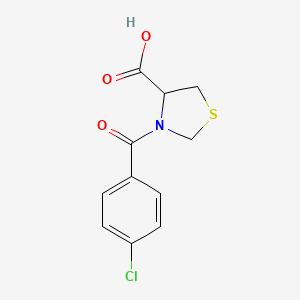

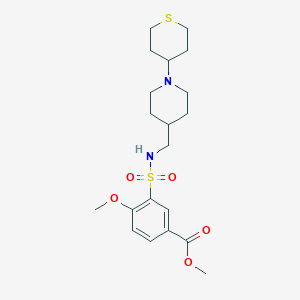

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-Chlorobenzoyl)propionic acid” is a related compound . It has a linear formula of ClC6H4COCH2CH2CO2H and a molecular weight of 212.63 . It’s a solid substance .

Synthesis Analysis

While specific synthesis methods for “3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid” are not available, there are methods for producing related compounds. For instance, “4-Chlorobenzoic acid” can be prepared by the oxidation of "4-chlorotoluene" . Another compound, “2-(3-amino-4-chlorobenzoyl)benzoic acid”, can be synthesized by reacting “2-(3-nitro-4-chlorobenzoyl)benzoic acid” with cuprous chloride and potassium iodide .

Molecular Structure Analysis

The molecular structure of “3-(4-Chlorobenzoyl)propionic acid” is represented by the SMILES string OC(=O)CCC(=O)c1ccc(Cl)cc1 . This indicates the presence of a carboxylic acid group attached to a propionic acid backbone, with a 4-chlorobenzoyl group also attached.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorobenzoyl)propionic acid” include a melting point of 128-130 °C (lit.) and it is insoluble in water .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Crystal Engineering

- Cocrystallization : Organic acids, such as 3-chlorobenzoic acid and 4-chlorobenzoic acid, were treated with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine as coformers. This led to the formation of a cocrystal (3-chlorobenzoic acid and 4-amino-2-chloropyridine) and two molecular salts (2-amino-4-chloropyridinium 3-chlorobenzoate and 2-amino-4-chloropyridinium 4-chlorobenzoate) .

- Supramolecular Assemblies : The position of the Cl-substituent on the phenyl ring significantly influences proton transfer between acid/base pairs. These interactions play a crucial role in supramolecular chemistry .

- Electronic Properties : Frontier molecular orbital (FMO), molecular electrostatic potential (MEP), and noncovalent interaction index (NCI) analyses provide insights into the electronic properties and nature of noncovalent interactions .

Biological Screening

- Antibacterial Activity : The prepared compounds were tested against selected Gram-positive and Gram-negative bacterial strains. While the biological activities were moderate, understanding their effects on bacterial growth is essential .

- Antioxidant Properties : The compounds were also evaluated as antioxidant agents using DPPH free radical scavenging assays. Investigating their ability to counter oxidative stress is relevant for potential therapeutic applications .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid” are not available, related compounds like “3-(4-Chlorobenzoyl)propionic acid” are being used in the synthesis of other compounds . This suggests that similar compounds could have potential applications in various fields, including pharmaceuticals and materials science.

Wirkmechanismus

Target of Action

The primary target of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid is 4-chlorobenzoyl CoA ligase , an enzyme found in the bacterium Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the degradation of chlorobenzoates, a class of compounds that includes 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid .

Mode of Action

The compound interacts with its target, 4-chlorobenzoyl CoA ligase, by serving as a substrate for the enzyme . The enzyme catalyzes the ligation of the compound to coenzyme A (CoA), producing 4-chlorobenzoyl CoA and AMP . This reaction is part of the initial steps in the degradation of chlorobenzoates .

Biochemical Pathways

The degradation of chlorobenzoates, including 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid, involves several biochemical pathways. The initial step is the ligation of the compound to CoA, catalyzed by 4-chlorobenzoyl CoA ligase . The resulting 4-chlorobenzoyl CoA is then further processed by other enzymes in the pathway .

Pharmacokinetics

The compound is known to be metabolized by 4-chlorobenzoyl coa ligase, an enzyme that is likely to influence its bioavailability .

Result of Action

The action of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid results in its conversion to 4-chlorobenzoyl CoA, a key intermediate in the degradation of chlorobenzoates . This process contributes to the breakdown and removal of chlorobenzoates from the environment .

Action Environment

The action of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid is influenced by various environmental factors. For instance, the presence and activity of 4-chlorobenzoyl CoA ligase, the compound’s primary target, can vary depending on the specific strain of bacteria and the conditions in which they are grown . Other factors, such as pH and temperature, may also affect the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c12-8-3-1-7(2-4-8)10(14)13-6-17-5-9(13)11(15)16/h1-4,9H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAAPVQQVPKSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)

![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)

![N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2426517.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)

![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)

![2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2426532.png)